7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane
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Overview
Description
7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure containing both ether and spiro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a methoxymethylating agent in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro ring system.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxymethyl group.
8-Azaspiro[4.5]decane-7,9-dione: Contains nitrogen in the spiro ring, leading to different chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains both oxygen and nitrogen in the spiro ring.
Uniqueness
7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and exploration of new chemical space, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H20O3 |
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Molecular Weight |
200.27 g/mol |
IUPAC Name |
7-(methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H20O3/c1-10(9-12-2)4-3-5-11(8-10)13-6-7-14-11/h3-9H2,1-2H3 |
InChI Key |
YKSLKLCJSVWEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)OCCO2)COC |
Origin of Product |
United States |
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